molecular formula C23H23N5O2S B2455655 N-(3-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896314-64-0

N-(3-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2455655
CAS No.: 896314-64-0
M. Wt: 433.53
InChI Key: KRNXFAHNFMRSKU-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound with the CAS Registry Number 896314-64-0 and a molecular formula of C 23 H 23 N 5 O 2 S . It has a molecular weight of 433.5 g/mol . This acetamide derivative features a complex structure that incorporates several pharmacologically significant moieties, including a 1,2,4-triazole ring and a 1H-pyrrole group, which are known to be present in compounds with various biological activities . The specific arrangement of these groups, including the 2-methoxyphenyl and 3-ethylphenyl substituents, makes this molecule a valuable intermediate or scaffold for researchers in medicinal chemistry and drug discovery . Its structural complexity suggests potential for investigating structure-activity relationships (SAR), particularly in the development of new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as detailed in the relevant Safety Data Sheet.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-3-17-9-8-10-18(15-17)24-21(29)16-31-23-26-25-22(28(23)27-13-6-7-14-27)19-11-4-5-12-20(19)30-2/h4-15H,3,16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNXFAHNFMRSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a triazole ring, a pyrrole moiety, and an ethylphenyl group, which contribute to its diverse biological activities. The presence of the methoxyphenyl group is particularly noteworthy as it may enhance lipophilicity and biological interaction.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, triazole derivatives have shown significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the triazole and pyrrole rings can significantly influence their anticancer efficacy.

Case Study:
A study demonstrated that compounds with a similar triazole structure exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising anticancer properties .

2. Antimicrobial Activity

Compounds containing pyrrole and triazole rings have been evaluated for their antimicrobial properties. The presence of the sulfanyl group in this compound may enhance its interaction with bacterial enzymes or membranes.

Research Findings:
In vitro assays have shown that derivatives of similar structures possess moderate to high antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) significantly lower than that of standard antibiotics .

3. Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been explored through various assays measuring cytokine production and cell viability under inflammatory conditions.

Research Insights:
Compounds with triazole and methoxy groups have been reported to inhibit pro-inflammatory cytokines, suggesting a mechanism that may involve modulation of NF-kB signaling pathways .

The biological activity of N-(3-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfanyl group can interact with thiol groups in enzymes, potentially inhibiting their activity.
  • Receptor Modulation: Similar compounds have shown affinity for various receptors, including those involved in cancer proliferation and inflammation.
  • DNA Interaction: Triazole derivatives are known to intercalate into DNA, disrupting replication in cancer cells.

Data Summary

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerA431 (skin cancer)< 10 µM
AntibacterialStaphylococcus aureus8 µg/mL
Anti-inflammatoryCytokine assaysSignificant reduction observed

Scientific Research Applications

Therapeutic Potential : N-(3-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for various biological activities:

  • Antifungal Activity : Compounds containing triazole rings are known for their antifungal properties. Studies have suggested that this compound could inhibit fungal growth by disrupting cell membrane synthesis.
  • Anticancer Properties : The presence of the pyrrole and triazole moieties may enhance its interaction with specific biological targets involved in cancer proliferation. Preliminary studies indicate potential efficacy against various cancer cell lines.
  • Enzyme Inhibition : Research is ongoing to evaluate its effectiveness as an inhibitor of specific enzymes linked to disease pathways. This could lead to the development of novel therapeutic agents targeting metabolic diseases or cancers.

Synthesis Protocol

The synthesis of this compound typically involves multi-step reactions that can include:

  • Reagents : Commonly used reagents include iron (III) chloride for facilitating reactions.
  • Conditions : Temperature and solvent choice are optimized to achieve high yields and purity.

This meticulous approach to synthesis enables researchers to produce the compound efficiently for further studies.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. By synthesizing related analogs and evaluating their biological activity:

  • Key Structural Features : Identifying which modifications enhance or reduce activity can guide future drug design.
  • Optimization : This process allows researchers to refine the compound's efficacy and selectivity towards specific biological targets.

Physicochemical Properties

Investigating the physicochemical properties of this compound is essential for its development as a pharmaceutical agent:

  • Solubility and Stability : Understanding these characteristics is vital for formulation development.
  • ADME Properties : Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles helps predict the compound's behavior in biological systems.

Potential Applications in Material Science

The unique molecular structure of this compound also suggests applications beyond medicinal chemistry:

  • Electronic Properties : The presence of conjugated systems may allow for exploration in electronic materials or organic semiconductors.
  • Optical Applications : Investigating its optical properties could lead to innovative uses in photonic devices.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : A two-step approach is commonly employed: (i) Triazole-thione formation : React 4-amino-3-substituted-4H-1,2,4-triazole-5-thiols with α-chloroacetamides under alkaline conditions (e.g., KOH) to introduce the sulfanylacetamide moiety . (ii) Functionalization of the triazole ring : Use Paal-Knorr condensation to modify the amino group at the 4th position of the triazole ring with pyrrole derivatives. Reflux in pyridine with zeolite Y-H as a catalyst (150°C, 5 hours) facilitates cyclization and improves yield .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 295–298 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via the SHELX suite (SHELXL-2018/3) ensures precise determination of bond lengths, angles, and stereochemistry. Hydrogen bonding and π-π stacking interactions are analyzed using programs like Mercury .

Q. What in vivo models are suitable for preliminary evaluation of its anti-exudative or antiproliferative activity?

  • Methodological Answer : For anti-exudative activity, use carrageenan-induced paw edema in rats. Administer the compound intraperitoneally (10–50 mg/kg) and measure edema volume at 1–6 hours post-injection . For antiproliferative screening, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

  • Methodological Answer : Apply flow chemistry principles to vary parameters systematically (temperature, catalyst loading, reaction time). Use fractional factorial designs to identify critical factors. For example, optimize the Paal-Knorr condensation step by adjusting pyridine:zeolite ratios (0.01–0.05 M) and monitoring via HPLC. Statistical tools like ANOVA and response surface modeling refine conditions for >90% yield .

Q. How to resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Methodological Answer : (i) Twinning : Use the TWINABS tool in SHELX to deconvolute overlapping reflections. Apply Hooft y parameters to validate the model . (ii) Disorder : Refine occupancy factors for disordered atoms (e.g., solvent molecules) with PART instructions. Cross-validate with spectroscopic data (¹H NMR, FT-IR) to confirm functional group integrity .

Q. What structure-activity relationship (SAR) strategies enhance bioactivity against inflammatory targets?

  • Methodological Answer : (i) Triazole ring modifications : Replace the 1H-pyrrol-1-yl group with bulkier substituents (e.g., morpholine, 4-fluorophenyl) to enhance binding to hydrophobic pockets . (ii) Sulfanylacetamide chain optimization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to improve metabolic stability. Test derivatives in COX-2 inhibition assays to correlate substituent effects with IC₅₀ values .

Q. How to validate target engagement in complex biological systems (e.g., GPR-17 or KCa3.1 channels)?

  • Methodological Answer : Use fluorescence polarization assays with FITC-labeled analogs to measure binding affinity (Kd). For ion channels, perform patch-clamp electrophysiology on HEK293 cells transfected with human KCa3.1. Compare current inhibition (10–100 µM) with positive controls like TRAM-34 .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental bioactivity results?

  • Methodological Answer : (i) Solvent effects : Re-dock the compound using explicit solvent models (e.g., TIP3P water) in AutoDock Vina to account for hydration. (ii) Conformational flexibility : Perform molecular dynamics (MD) simulations (50 ns) to identify dominant binding poses. Compare with SC-XRD data to validate ligand-protein interactions .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValue (Example)Reference
Space groupP 1
R factor0.038–0.056
Bond length (C–C)1.504–1.521 Å
π-π stacking distance3.6–3.8 Å

Q. Table 2. Synthetic Optimization via DoE

FactorRange TestedOptimal Value
Pyridine concentration0.01–0.05 M0.03 M
Reaction temperature120–180°C150°C
Zeolite Y-H loading0.5–2.0 g1.2 g

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